molecular formula C10H14N2O2S B2449242 1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 501662-86-8

1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2449242
CAS No.: 501662-86-8
M. Wt: 226.29
InChI Key: YTXKTWFHYVYTRB-UHFFFAOYSA-N
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Description

1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.29. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-hydroxypropyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c13-6-2-5-12-8-4-1-3-7(8)9(15)11-10(12)14/h13H,1-6H2,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXKTWFHYVYTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)NC2=S)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the optimal conditions for synthesizing 1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one?

The synthesis of this compound typically involves multi-step reactions, including cyclization of pyrimidine precursors and functional group modifications. Key parameters include:

  • Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency for thioether formation .
  • Temperature control : Reactions are often conducted at 70–80°C under nitrogen to prevent oxidation and ensure regioselectivity .
  • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) accelerate cyclization steps .
  • Purification : Column chromatography or crystallization is used to isolate the product with >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, with characteristic shifts for the thioxo group (~δ 160-170 ppm in ¹³C NMR) .
  • HRMS : Validates molecular formula accuracy, particularly for distinguishing isomers .
  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .

Q. How does pH affect the stability of this compound during storage?

  • Acidic conditions : Protonation of the thioxo group may lead to hydrolysis, reducing stability .
  • Neutral/basic conditions : The compound is more stable, but prolonged exposure to light can cause photodegradation. Storage in amber vials at –20°C is recommended .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Cell viability assays : Use MTT or resazurin-based tests to assess cytotoxicity in cancer cell lines (e.g., IC50 determination) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s thioether moiety for target binding .

Q. What are common side reactions during synthesis, and how can they be minimized?

  • Oxidation of thioether : Prevented by conducting reactions under inert atmospheres (N₂/Ar) .
  • Ring-opening of cyclopentane : Controlled by avoiding excessive heating (>100°C) during cyclization .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

  • 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in fused-ring systems .
  • X-ray crystallography : Definitive structural elucidation resolves regiochemical ambiguities .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

  • Molecular docking : Simulate interactions with targets like NF-κB or COX-2 using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide derivatization .

Q. How can regioselectivity be controlled during post-synthetic modifications (e.g., introducing nitro groups)?

  • Directing groups : The hydroxypropyl side chain can act as a directing group for electrophilic aromatic substitution at specific positions .
  • Protecting groups : Temporarily protect the thioxo group with benzyl chloride to prevent undesired side reactions .

Q. What strategies optimize bioavailability in preclinical studies?

  • Lipophilicity adjustment : Introduce fluorine atoms or methyl groups to enhance membrane permeability (logP target: 2–3) .
  • Prodrug design : Convert the hydroxypropyl group to an ester for improved absorption, with enzymatic cleavage in vivo .

Q. How does the compound inhibit specific enzymes (e.g., kinases), and what kinetic data validate this?

  • Mechanistic studies : Use stopped-flow kinetics to measure inhibition constants (Ki) and determine competitive/non-competitive binding .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG) and entropy/enthalpy contributions .

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